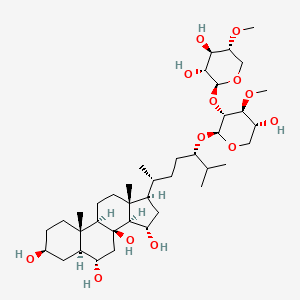
Crossasteroside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Crossasteroside B is a natural product found in Printzia polifolia with data available.
Scientific Research Applications
In Vitro Studies
- In Vitro Models for Hepatitis B Virus Drug Resistance : Crossasteroside B, as a component studied in various in vitro models, may have implications in the analysis of viral fitness, drug susceptibility, and cross-resistance. This is particularly relevant in the context of hepatitis B virus resistance to antivirals, where the selection of polymerase gene mutants affects drug susceptibility (Zoulim, 2006).
Pharmacological Research
- Characterization of Novel Human Hepatoma Cell Lines : Research involving Crossasteroside B contributes to the development of new systems to evaluate drug cross-resistance and to test new agents that may overcome resistant viruses. This is crucial in the context of hepatitis B, where resistance to nucleoside analogs like lamivudine and penciclovir is a growing concern (Fu & Cheng, 2000).
Clinical Research
- Cross-Resistance Testing of Antihepadnaviral Compounds : Studies involving Crossasteroside B are significant in testing the cross-resistance profiles of drug-resistant hepatitis B virus strains. This research is vital for understanding the resistance mechanisms to different antiviral drugs and for developing new treatment strategies (Delaney et al., 2001).
properties
CAS RN |
111036-40-9 |
|---|---|
Molecular Formula |
C39H68O13 |
Molecular Weight |
744.96 |
IUPAC Name |
(3S,5S,6S,8S,9R,10S,13R,14S,15S,17R)-17-[(2R,5S)-5-[(2S,3R,4S,5R)-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-methoxyoxan-2-yl]oxy-5-hydroxy-4-methoxyoxan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15-tetrol |
InChI |
InChI=1S/C39H68O13/c1-19(2)27(51-36-33(32(48-7)26(43)17-49-36)52-35-31(45)30(44)28(47-6)18-50-35)9-8-20(3)22-15-24(41)34-38(22,5)13-11-29-37(4)12-10-21(40)14-23(37)25(42)16-39(29,34)46/h19-36,40-46H,8-18H2,1-7H3/t20-,21+,22-,23-,24+,25+,26-,27+,28-,29-,30+,31-,32+,33-,34-,35+,36+,37+,38-,39+/m1/s1 |
InChI Key |
PNXXAXCKZZZXOT-ARAQIDHNSA-N |
SMILES |
CC(C)C(CCC(C)C1CC(C2C1(CCC3C2(CC(C4C3(CCC(C4)O)C)O)O)C)O)OC5C(C(C(CO5)O)OC)OC6C(C(C(CO6)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



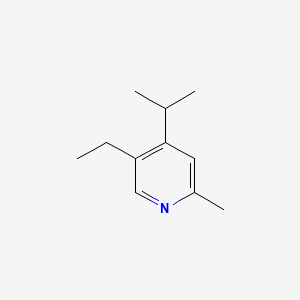
![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)

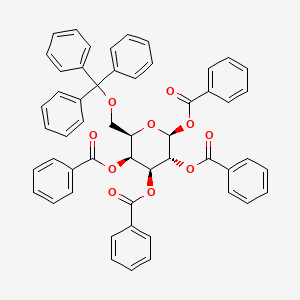


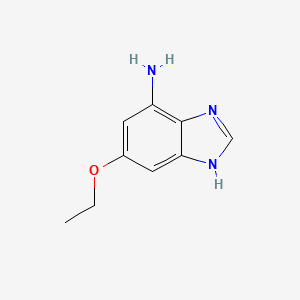
![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)
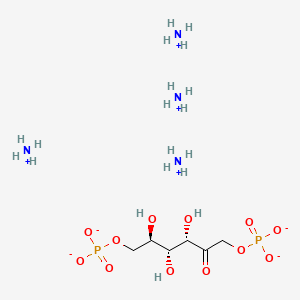

![2H-Azeto[1',2':1,5]pyrrolo[2,3-d][1,2,3]triazole](/img/structure/B566338.png)
![Tyrosine [antibiotic]2'-(dihydrogen phosphate)](/img/structure/B566339.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)